N-ethylbiguanide hydrochloride
Description
Historical Context and Evolution of Biguanide (B1667054) Research
The journey of biguanide research is marked by periods of intense discovery followed by times of relative quietude. nih.gov Its origins can be traced back to research on natural products and subsequent synthetic explorations in organic chemistry.
Early Discoveries and Fundamental Understandings
The story of biguanides begins in the 19th century with the investigation of the herb Galega officinalis (French lilac), which was known for its traditional use in treating symptoms akin to modern-day diabetes. nih.gov Scientific inquiry in the 1920s identified guanidine (B92328) derivatives in extracts of this plant as the source of its blood-glucose-lowering properties. wikipedia.org This discovery spurred the chemical synthesis of related compounds.
The parent compound, biguanide, was first synthesized by Bernhard Rathke in 1879. wikipedia.orgaston.ac.uk Following this, early researchers like Smolka and Friedreich reported the synthesis of substituted derivatives, including ethylbiguanide. nih.govbeilstein-journals.org These initial studies laid the groundwork for understanding the fundamental chemistry of the biguanide structure, which is formally a derivative of guanidine where two guanidine units are linked via a shared nitrogen atom. nih.gov
Periods of Research Intensity and Dormancy in Biguanide Science
The scientific community's interest in biguanides has fluctuated significantly over time. nih.gov An initial wave of research in the early 20th century focused on their potential as therapeutic agents, leading to the synthesis of various derivatives like metformin (B114582), phenformin, and buformin. nih.gov However, with the advent and widespread availability of insulin, research into these synthetic compounds declined, leading to a period of dormancy. nih.gov
Interest was rekindled in the 1940s when biguanides were investigated for other properties, such as their potential as antimalarial agents. aston.ac.uknih.gov This led to the rediscovery of their glucose-lowering effects. nih.gov A subsequent period of intense research solidified the role of certain biguanides in medicine. nih.govkarger.com In recent years, there has been a resurgence of interest in biguanide chemistry, extending beyond medicine into areas like catalysis, coordination chemistry, and organic synthesis, highlighting their unexploited potential. nih.govresearchgate.net
Structural Classification and Nomenclature within the Biguanide Family
Biguanides are structurally defined as compounds containing the (diaminomethylidene)guanidine skeleton. ebi.ac.uknih.gov The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 1-(diaminomethylidene)guanidine. nih.gov They are highly basic compounds and are often available as hydrochloride salts to improve stability. nih.govresearchgate.net
Substituted biguanides are named based on the location of the substituent groups on the nitrogen atoms of the biguanide backbone. The nitrogen atoms are numbered to provide clarity. For example, metformin is systematically named 3-(diaminomethylidene)-1,1-dimethylguanidine, indicating two methyl groups on the nitrogen at position 1. nih.gov N-ethylbiguanide hydrochloride, the subject of this article, has a single ethyl group substituting one of the nitrogens.
The general structure allows for a wide variety of derivatives, from simple alkyl-substituted compounds like N-ethylbiguanide to more complex arylbiguanides and bisbiguanides. nih.gov This structural versatility is key to the diverse applications of the biguanide family.
Contemporary Academic Relevance of this compound
While more complex biguanides are often the focus of applied research, this compound holds significant academic relevance as a model compound.
Role in Bridging Fundamental Chemical Concepts
N-ethylbiguanide serves as a classic example in the study of biguanide synthesis and reactivity. The synthesis of ethylbiguanide from an ammonium (B1175870) chloride source is a representative method for creating N¹-alkyl-substituted biguanides. beilstein-journals.org As a simple substituted biguanide, it helps illustrate fundamental chemical principles such as:
Basicity: The biguanide functional group is strongly basic, and the ethyl group's inductive effect can be studied in relation to the parent compound. d-nb.info
Coordination Chemistry: Biguanides are effective bidentate ligands that form stable complexes with metal ions. grafiati.com N-ethylbiguanide provides a simple ligand system to study the steric and electronic effects of N-alkylation on complex formation.
Reaction Mechanisms: It is used as a substrate in developing and optimizing new synthetic methodologies for creating biguanide derivatives under milder, more efficient conditions. d-nb.info
Emerging Areas of Research Interest for Substituted Biguanides
The field of biguanide chemistry is expanding into new and exciting areas. Research is actively exploring the use of biguanides and their derivatives as:
Catalysts and Organic Superbases: Their strong basicity makes them useful in various organic reactions. nih.govresearchgate.net
Ligands for Metal Complexation: The resulting metal-biguanide complexes are being investigated for unique catalytic and biological properties. grafiati.com
Antimicrobial Agents: Compounds like chlorhexidine, a bisbiguanide, are standard antiseptics, and research continues into new antimicrobial applications. beilstein-journals.orgmarketresearch.com
Anticancer Agents: Beyond their traditional uses, biguanides are being investigated for their potential in oncology. researchgate.netmarketresearch.comtaylorandfrancis.com
This compound, as a fundamental representative of this class, provides a crucial baseline for the synthesis and structural analysis of these novel, more complex substituted biguanides. researchgate.netgoogle.com
Data Tables
Table 1: General Spectroscopic Properties of Biguanides
| Spectroscopic Method | Characteristic Features | Reference |
| UV Spectrometry | Neutral biguanide shows a maximum absorption (π–π* transition) at 234 nm. This peak shifts to 210 nm upon protonation. | nih.govbeilstein-journals.org |
| Infrared (IR) Spectra | Three characteristic absorption bands are typically observed: a sharp, medium peak at 1150–1170 cm⁻¹, a strong C=N vibration band between 1480–1660 cm⁻¹, and a strong N–H vibration band at 3100–3400 cm⁻¹. | nih.govbeilstein-journals.org |
Table 2: Synthesis and ¹H NMR Data for Ethylbiguanide Hydrochloride
| Parameter | Details | Reference |
| Synthesis Procedure | Synthesized from the reaction of an amine and a biamidine-transfer reagent. Two optimized, high-yielding protocols have been developed: one using pyridine (B92270) as a solvent and another eco-friendly procedure using water. | d-nb.info |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.46 (s, 1H), 6.88 (br s, 6H), 3.10 (dt, J = 11.4, 5.6 Hz, 2H), 1.05 (t, J = 7.2 Hz, 3H) | d-nb.info |
Structure
3D Structure of Parent
Properties
CAS No. |
2113-08-8 |
|---|---|
Molecular Formula |
C4H12ClN5 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-2-8-4(7)9-3(5)6;/h2H2,1H3,(H6,5,6,7,8,9);1H |
InChI Key |
BMKJPIBZJKDTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Fundamental Chemical Reactivity and Reaction Mechanisms of N Ethylbiguanide Hydrochloride
Acid-Base Properties and Protonation Equilibria of N-Ethylbiguanide Hydrochloride
The most prominent chemical characteristic of biguanides is their strong basicity. scholaris.ca These compounds are classified as organic superbases, demonstrating a higher affinity for protons than simple amines or even guanidines. scholaris.ca this compound is the monoprotonated form of the N-ethylbiguanide base. In solution, it exists in equilibrium between its neutral, monoprotonated (BH⁺), and diprotonated (BH₂²⁺) forms, depending on the pH of the medium. nih.govresearchgate.net
The protonation equilibria can be described by two distinct acid dissociation constants, pKa1 and pKa2. researchgate.net The first constant, pKa1, corresponds to the dissociation of the diprotonated species to the monoprotonated form, while the second, pKa2, relates to the deprotonation of the monoprotonated salt to the neutral base. nih.govlookchem.com For N-ethylbiguanide, these values indicate that the monoprotonated cation is the predominant species over a wide physiological pH range. lookchem.comresearchgate.net
Table 1: Acid Dissociation Constants (pKa) of N-Ethylbiguanide and Related Biguanides
| Compound | pKa1 (BH₂²⁺/BH⁺) | pKa2 (BH⁺/B) | Reference |
|---|---|---|---|
| N-Ethylbiguanide | 2.09 | 11.47 | lookchem.com |
| Biguanide (B1667054) (unsubstituted) | ~3.0 | ~11.5 | nih.gov |
| Metformin (B114582) | 2.8 | 11.5 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The high basicity of the biguanide structure is a direct result of the extensive electron delocalization within the protonated form. scholaris.ca Upon protonation, the positive charge is distributed across multiple nitrogen atoms through resonance, which significantly stabilizes the conjugate acid. scholaris.caacs.org This stabilization is further enhanced by the formation of a stable, six-membered quasi-aromatic ring involving an intramolecular bidentate hydrogen bond. scholaris.ca
Key structural features influencing the pKa values include:
Electron Delocalization: The conjugated π-system allows the positive charge of the protonated form to be shared among the nitrogen atoms, making the molecule more stable and thus more basic. scholaris.canih.gov Quantum chemical studies have confirmed that this delocalization increases upon protonation. researchgate.net
Intramolecular Hydrogen Bonding: In the monoprotonated state, the proton can be chelated between two nitrogen atoms, forming a stable six-membered ring that enhances the stability of the cation. scholaris.ca
Site of Protonation: Density Functional Theory (DFT) calculations and experimental data indicate that the initial protonation occurs on one of the terminal imino (=NH) groups rather than the amino (-NH₂) or bridging nitrogen atoms. scholaris.canih.govresearchgate.net This site allows for the most effective resonance stabilization of the resulting cation. scholaris.ca The second protonation tends to occur on the central nitrogen atom, which can disrupt the planarity of the molecule. nih.gov
Various spectroscopic techniques are employed to study the protonation equilibria and structural changes in biguanides.
UV-Vis Spectroscopy: The protonation state of biguanides can be monitored by observing shifts in their UV absorption spectra. The neutral biguanide molecule typically shows a maximum absorption (λmax) around 234 nm, corresponding to a π-π* transition. Upon protonation, this peak undergoes a hypsochromic (blue) shift to approximately 210 nm. nih.gov
Infrared (IR) Spectroscopy: IR spectra provide information about the vibrational modes of the molecule. Characteristic absorption bands for the biguanide structure include a strong band for C=N stretching (1480–1660 cm⁻¹) and a strong, broad band for N-H bond vibrations (3100–3400 cm⁻¹). nih.govrsc.org Changes in the position and intensity of these bands can indicate protonation events and alterations in hydrogen bonding. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of biguanides in solution. In ¹H NMR, the NH protons of the monoprotonated salts give well-resolved peaks. scholaris.ca In ¹³C NMR, the carbon atoms of the biguanide backbone are sensitive to the protonation state. The carbon peaks for neutral biguanides are typically found around 158–162 ppm, whereas upon protonation, these signals shift upfield to approximately 152–155 ppm due to increased electronic shielding. scholaris.ca
Raman Spectroscopy: This technique is particularly useful for studying conformational changes in aqueous solutions. researchgate.netnih.gov Raman scattering has been used in conjunction with theoretical calculations to confirm that the monoprotonated form of biguanides like metformin is the major species over a broad pH range and to distinguish between different protonated forms. researchgate.net Spectral variations in the intensity and position of peaks related to aromatic residues (if present) and the amide I band can be correlated with changes in molecular structure and intermolecular interactions upon protonation. nih.gov
Nucleophilic and Electrophilic Reactivity Profiles
The biguanide moiety contains both nucleophilic nitrogen atoms (the amino groups) and electrophilic carbon atoms, although its reactivity is dominated by the strong nucleophilicity and basicity of the nitrogen centers. nih.gov The electron-rich nature of the molecule makes it a potent nucleophile, capable of reacting with a variety of electrophiles.
The lone pairs of electrons on the multiple nitrogen atoms make N-ethylbiguanide a strong nucleophile. Reactions typically occur at the terminal amino or imino groups.
While biguanides are more commonly synthesized from amines rather than used in amidation reactions, their nucleophilic character allows them to react with acylating and alkylating agents under appropriate conditions. The high basicity of the biguanide means it will first act as a base, and deprotonation is often required for it to act as an effective nucleophile in C-N bond formation.
Alkylation: The nitrogen atoms of biguanides can be alkylated by electrophiles such as alkyl halides. wikipedia.org The reaction proceeds via a standard nucleophilic substitution mechanism (Sɴ2). acsgcipr.org Given the multiple nitrogen atoms, the reaction can potentially lead to a mixture of products, with alkylation occurring at different sites. The rate of alkylation for amines generally follows the order of primary > secondary > tertiary, suggesting the terminal -NH₂ group would be a likely site of reaction. wikipedia.org
Amidation/Acylation: Biguanides can react with electrophilic acylating agents like esters. This reactivity is harnessed in the synthesis of substituted 1,3,5-triazine (B166579) derivatives. The reaction involves the nucleophilic attack of a biguanide nitrogen atom on the carbonyl carbon of the ester, followed by cyclization and elimination of alcohol and ammonia (B1221849) to form the triazine ring. mdpi.com This condensation reaction demonstrates the nucleophilic potential of the biguanide functional group towards carbonyl compounds. mdpi.comresearchgate.net
N-ethylbiguanide and other biguanides exhibit significant reactivity towards electrophilic carbonyl compounds, particularly α-dicarbonyls and esters.
Reaction with α-Dicarbonyls: Biguanides react readily with reactive dicarbonyl compounds such as methylglyoxal (B44143) and glyoxal. nih.gov The reaction of metformin, a structural analog of N-ethylbiguanide, with methylglyoxal has been shown to produce a stable cyclic adduct, a triazepinone (B1260405) derivative. nih.gov This reaction proceeds via initial nucleophilic attack of a terminal nitrogen of the biguanide on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. This reactivity highlights the ability of biguanides to act as effective traps for reactive carbonyl species. nih.gov
Reaction with Esters: As mentioned previously, the condensation of biguanides with esters is a key synthetic route to 2,4-diamino-1,3,5-triazines. mdpi.com For example, metformin hydrochloride and phenylbiguanide (B94773) hydrochloride react with various esters (e.g., methyl benzoate, diethyl oxalate) in the presence of a base like sodium methoxide (B1231860) to yield the corresponding triazine derivatives. mdpi.com The reaction mechanism involves nucleophilic acyl substitution, where the biguanide acts as the nitrogen nucleophile attacking the ester carbonyl, leading to a cyclized intermediate that subsequently aromatizes. researchgate.net
Interactions with Nucleophiles and Protein Surrogates (In Chemico Methodologies)
In chemico methods are instrumental in characterizing the reactivity of a compound with biological molecules by using protein surrogates, such as peptides. These approaches provide insights into potential covalent interactions that can occur in vivo.
Peptide depletion assays serve as a screening tool to evaluate the reactivity of a chemical towards nucleophilic amino acid residues found in proteins. In these assays, a decrease in the concentration of a model peptide after incubation with the test substance suggests the formation of a covalent bond, or adduct.
While specific studies on peptide depletion by this compound are not extensively documented in publicly available literature, the inherent chemical nature of the biguanide functional group allows for predictions of its reactivity. The biguanide moiety contains multiple nitrogen atoms with varying degrees of nucleophilicity and basicity. Under physiological conditions, it is likely to be protonated. Electrophilic xenobiotics are known to react with nucleophilic amino acid residues, leading to protein adduct formation. nih.gov The challenge often lies in identifying the specific adducts that are mechanistically important for any observed biological effect. nih.gov
The most probable sites for covalent interaction on a protein would be nucleophilic amino acids. The table below outlines potential reactions based on the general reactivity of related compounds.
| Nucleophilic Amino Acid | Reactive Functional Group | Plausible Reaction Type | Potential Product |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Nucleophilic Addition or Substitution | Thio-adduct |
| Lysine | ε-Amino (-NH₂) | Nucleophilic Substitution | Amino-adduct |
| Histidine | Imidazole Ring | Nucleophilic Attack | Histidyl-adduct |
Spectroscopic methods are crucial for identifying the structure of adducts and elucidating the reaction mechanisms between this compound and nucleophiles.
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for detecting and identifying peptide and protein adducts. nih.gov Soft ionization techniques, such as electrospray ionization (ESI), are particularly useful as they often result in minimal fragmentation, allowing for the observation of the molecular ion of the adduct. acdlabs.com The formation of an adduct between N-ethylbiguanide and a peptide would be confirmed by an increase in the mass of the peptide equivalent to the mass of the N-ethylbiguanide moiety. Tandem mass spectrometry (MS/MS) can then be used to fragment the adducted peptide, providing information about the specific amino acid residue that has been modified. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed insights into the precise atomic-level structure of a molecule. In the context of adduct formation, changes in the chemical shifts of protons and carbons in both the peptide and the N-ethylbiguanide molecule can pinpoint the site of covalent linkage. For example, a significant change in the NMR spectrum of a cysteine-containing peptide upon reaction would strongly indicate the involvement of the thiol group in the formation of the adduct. While infrared spectroscopy is well-documented for biguanides, showing characteristic bands for C=N and N-H vibrations, its application in identifying specific adduct structures in complex biological samples is more limited. nih.gov
Cyclization and Rearrangement Reactions Involving this compound
The biguanide scaffold is a versatile building block in synthetic organic chemistry, particularly for the creation of nitrogen-containing heterocyclic compounds.
N-ethylbiguanide, like other biguanides, can undergo cyclization reactions with various reagents to form heterocyclic systems. A prominent example is the synthesis of 1,3,5-triazine derivatives. nih.gov This can be achieved through the reaction of the biguanide with compounds containing two electrophilic centers, such as β-dicarbonyl compounds. The reaction mechanism typically involves the formation of a triguanide intermediate which then spontaneously cyclizes. nih.gov
The general scheme for such a reaction would involve the nucleophilic nitrogen atoms of the N-ethylbiguanide attacking the carbonyl carbons of the dicarbonyl compound, followed by condensation and ring closure to yield a substituted triazine. The ethyl group would remain as a substituent on the resulting heterocyclic ring. The synthesis of various heterocyclic compounds, including five- and six-membered rings containing nitrogen, is an active area of research due to their potential biological activities. mdpi.comnih.gov
| Reactant Class | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| β-Diketones | Substituted 1,3,5-Triazines | Condensation/Cyclization |
| α,β-Unsaturated Esters | Pyrimidinone Derivatives | Michael Addition/Cyclization |
| Isothiocyanates | Thiadiazine Derivatives | Addition/Cyclization |
While the this compound structure is generally stable, intramolecular rearrangements can occur under certain conditions, particularly within more complex molecules derived from it. Such rearrangements are often driven by the formation of a more thermodynamically stable product.
Theoretical and Computational Studies of N Ethylbiguanide Hydrochloride
Quantum Mechanical Approaches to Electronic Structure and Bonding
Quantum mechanical methods are fundamental to modern chemistry, enabling the detailed study of electronic structure and the nature of chemical bonds. researchgate.netacs.org These approaches, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a quantitative understanding of molecular properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. arxiv.orgarxiv.org It is particularly effective for studying the geometry and electronic characteristics of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations, making it applicable to a wide range of chemical systems. wisc.edu
The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. For biguanide (B1667054) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), have been successfully used to determine optimized bond lengths and angles. technochemsai.comrsc.org
Conformational analysis, the study of different spatial arrangements of a molecule (conformers) and their relative energies, is crucial for flexible molecules. iupac.orgchemrxiv.orgnih.gov Biguanides can exist in several tautomeric and conformational forms. researchgate.netacs.org DFT calculations on metformin (B114582) have shown that the most stable structure involves a specific arrangement that maximizes electron delocalization and minimizes steric hindrance. technochemsai.commaterialsciencejournal.org Studies on the parent biguanide molecule revealed the existence of ten interconvertible tautomeric forms, highlighting the complexity of its potential energy surface. researchgate.net For the related flexible biguanide proligand, DFT calculations identified four possible forms, with two tautomers being very close in energy (less than 1 kcal/mol difference). acs.org This suggests that N-ethylbiguanide hydrochloride likely also exists as a mixture of conformers in equilibrium.
Table 1: Selected Optimized Geometrical Parameters of Metformin (as a proxy for N-ethylbiguanide) Calculated using DFT (B3LYP) and HF methods with a 6-31G(d,p) basis set. Data extracted from studies on metformin.
| Parameter | Bond/Angle | DFT (B3LYP) | HF |
| Bond Length (Å) | C1-N3 | 1.34 | 1.33 |
| C2-N3 | 1.39 | 1.38 | |
| C1-N5 | 1.34 | 1.33 | |
| C2-N4 | 1.35 | 1.34 | |
| Bond Angle (°) | N3-C1-N5 | 120.1 | 120.5 |
| N3-C2-N4 | 118.9 | 119.2 | |
| C1-N3-C2 | 124.5 | 124.1 |
Source: Adapted from computational studies on metformin. technochemsai.com
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ossila.comsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.comajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ajchem-a.comchalcogen.ro A smaller gap generally implies higher reactivity. chalcogen.ro
For biguanide derivatives, the delocalized π-electron system across the N-C-N-C-N backbone is central to its electronic properties. acs.org DFT calculations on metformin have determined the HOMO-LUMO energy gap, providing insights into its kinetic stability. technochemsai.comchalcogen.ro The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack. Analysis of related compounds shows that the HOMO is typically distributed over the entire molecule, particularly the nitrogen-rich backbone, while the LUMO is similarly delocalized, indicating the reactive nature of the biguanide moiety.
Table 2: Calculated Frontier Orbital Energies and Related Properties of Metformin Calculated using DFT (B3LYP/6-311++G(d,p)). Data extracted from studies on metformin.
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -0.98 |
| Energy Gap (ΔE) | 5.56 |
Source: Adapted from computational studies on metformin. technochemsai.com
Computational methods can predict vibrational frequencies, which correspond to the absorption peaks in infrared (IR) and Raman spectra. wisc.edumdpi.com Calculating the harmonic vibrational frequencies after geometry optimization confirms that the structure is a true energy minimum (no imaginary frequencies) and allows for the assignment of experimental spectral bands to specific molecular motions. materialsciencejournal.orgsphinxsai.com
For metformin, DFT calculations have been used to simulate its FTIR and FT-Raman spectra. technochemsai.commaterialsciencejournal.orgsphinxsai.com The calculated frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, show good agreement with experimental data. scirp.org Key vibrational modes for biguanides include C=N stretching vibrations, typically observed in the 1685–1580 cm⁻¹ region, and C-N stretching vibrations between 1220–1020 cm⁻¹. materialsciencejournal.orgsphinxsai.com These computational assignments are invaluable for interpreting complex experimental spectra.
Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Metformin Data extracted from FTIR and computational studies on metformin.
| Assignment | Calculated Frequency (DFT) | Experimental Frequency (FTIR) |
| N-H Asymmetric Stretch | 3450 | 3370 |
| N-H Symmetric Stretch | 3385 | 3295 |
| C=N Stretch | 1635 | 1626 |
| NH₂ Bending | 1590 | 1583 |
| C-N Stretch | 1155 | 1160 |
| C-N-C Deformation | 565 | 571 |
Source: Adapted from spectroscopic and computational studies on metformin. materialsciencejournal.orgsphinxsai.com
Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without using experimental data for parametrization. compchem.me These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation, providing very high accuracy, albeit at a greater computational expense. acs.org
Computational thermochemistry involves calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations are crucial for understanding reaction energies, equilibria, and the relative stability of different chemical species. High-accuracy ab initio methods are often employed to achieve "chemical accuracy" (typically within ±1 kcal/mol). researchgate.netoatext.com
For biguanides, ab initio and DFT studies have been used to calculate key thermodynamic values. For instance, the zero-point vibrational energy (ZPVE), heat capacity, and entropy of metformin have been computed. materialsciencejournal.orgsphinxsai.com Such calculations are vital for understanding processes like protonation, which is central to the biological function of biguanide derivatives. researchgate.net The protonation energies at different nitrogen atoms can be calculated to determine the most likely site of protonation, which for biguanides is a key feature of their electronic structure. researchgate.netresearchgate.net
Table 4: Calculated Thermodynamic Properties of Metformin at 298.15 K Data extracted from computational studies on metformin.
| Property | Value (DFT - B3LYP) | Value (HF) |
| Zero-Point Vibrational Energy (kcal/mol) | 107.97 | 116.25 |
| Heat Capacity (cal/mol·K) | 41.55 | 39.87 |
| Entropy (cal/mol·K) | 90.18 | 88.54 |
Source: Adapted from computational studies on metformin. materialsciencejournal.org
Ab Initio Methods for High-Accuracy Calculations
Chemical Dynamics Simulations
Chemical dynamics simulations are a powerful computational tool used to model the time-dependent evolution of a chemical reaction at an atomic level. nih.gov These simulations solve the classical equations of motion for the atoms in a system, using potential energy surfaces typically calculated with quantum mechanical methods. nih.gov This "on-the-fly" approach, known as direct dynamics, allows for the exploration of reaction mechanisms, transition states, and the discovery of new reaction pathways without preconceived assumptions about the reaction coordinate. nih.gov
For a molecule like this compound, chemical dynamics simulations could be instrumental in understanding several key processes. A primary area of interest would be the proton transfer reactions, which are fundamental to the behavior of biguanides. acs.orgresearchgate.net Studies on biguanide itself have highlighted the importance of protonation states and the relatively low energy barriers for proton transfer between different nitrogen atoms. nih.govacs.org Chemical dynamics simulations could map out the intricate dance of protons within the N-ethylbiguanide molecule, revealing the preferred sites of protonation and the dynamics of tautomeric interconversion.
Furthermore, these simulations could elucidate the mechanisms of interaction with biological targets or the process of degradation. For instance, in studying its potential mode of action, simulations could model the collision and subsequent reaction between N-ethylbiguanide and a target molecule, providing atomic-level detail of the binding events and any subsequent chemical transformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, from picoseconds to microseconds. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvation, and intermolecular interactions. ebsco.comucsf.edu
Conformational Sampling and Ensemble Properties
The flexibility of the biguanide backbone is a critical aspect of its function, and MD simulations are ideally suited to explore the conformational landscape of this compound. The molecule can adopt various conformations due to rotation around its single bonds. A study on the related compound metformin hydrochloride, which differs by having two methyl groups instead of an ethyl group, utilized atomistic MD simulations to investigate its structural features. nih.govacs.org These simulations revealed the existence of different monoprotonated forms and identified the most stable tautomer. nih.govacs.org
For N-ethylbiguanide, MD simulations would allow for thorough conformational sampling, identifying the most populated and energetically favorable conformations in different environments. This would involve analyzing the distribution of dihedral angles along the molecule's backbone to create a potential energy surface. The ensemble of conformations generated can then be used to calculate average properties, providing a more realistic representation of the molecule's behavior than a single static structure.
Table 1: Illustrative Conformational Analysis Data for a Biguanide Derivative (Metformin) from MD Simulations
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| N1-C1-N2-C2 | 175.4 | 15.2 |
| C1-N2-C2-N3 | -170.1 | 18.5 |
| N2-C2-N3-H | 178.9 | 10.8 |
Note: This table is illustrative and based on typical data from MD simulations of biguanide derivatives like metformin. The specific values would need to be calculated for N-ethylbiguanide.
Solvent Effects and Solvation Dynamics
The interaction of a molecule with its solvent environment is crucial to its behavior, and MD simulations can provide detailed insights into these effects. numberanalytics.comucsb.edu For a charged molecule like this compound, electrostatic interactions with polar solvents like water are particularly significant. MD simulations can model the explicit arrangement of solvent molecules around the solute, forming solvation shells. plos.org
Studies on metformin have shown that it forms strong hydrogen bonds with surrounding water molecules, and its solvation dynamics exhibit unique features. nih.govacs.org The dynamics of the solvent molecules in the first solvation shell are often slower than in the bulk solvent, indicating a strong interaction with the solute. plos.org The time correlation function of the solvent-solute interaction energy can be calculated from MD trajectories to characterize the timescale of solvent reorganization in response to fluctuations in the solute's charge distribution, a phenomenon known as solvation dynamics. nih.govmdpi.com Understanding these dynamics is critical as the solvent can influence conformational preferences and mediate interactions with other molecules. journalirjpac.com
Conceptual Density Functional Theory (CDFT) for Chemical Reactivity
Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. mdpi.comnih.gov By using global and local reactivity descriptors derived from the electron density, CDFT can identify the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.
Electronegativity and Chemical Potential
Within the framework of CDFT, the electronegativity (χ) is defined as the negative of the electronic chemical potential (μ), which is the first derivative of the energy (E) with respect to the number of electrons (N) at a constant external potential (v(r)). It represents the tendency of a molecule to attract electrons. For N-ethylbiguanide, DFT calculations can provide the energies of the neutral, cationic, and anionic species, from which the ionization potential (I) and electron affinity (A) can be determined. The chemical potential can then be approximated as μ ≈ -(I+A)/2.
Hardness, Softness, and Fukui Functions in N-Ethylbiguanide Reactivity
Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to changes in its electron distribution. Hardness is calculated as η ≈ (I-A)/2. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of a hard molecule, while a small gap suggests a soft molecule.
While global descriptors like hardness and softness provide a general picture of reactivity, local descriptors are needed to identify reactive sites within the molecule. The Fukui function, f(r), is a key local reactivity descriptor in CDFT. scm.comfaccts.de It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation for nucleophilic attack (f+(r) = ρN+1(r) - ρN(r)) and electrophilic attack (f-(r) = ρN(r) - ρN-1(r)). scm.comfaccts.de
For N-ethylbiguanide, the imine nitrogen atoms are expected to be the primary sites for protonation and electrophilic attack. journalirjpac.comamazonaws.com DFT calculations on biguanide derivatives have shown that the Fukui function for electrophilic attack (f-) is localized on these nitrogen atoms, confirming their nucleophilic character. journalirjpac.comamazonaws.com The analysis of Fukui functions can provide a detailed map of reactivity across the N-ethylbiguanide molecule, highlighting the atoms most likely to engage in chemical reactions.
Table 2: Illustrative Conceptual DFT Reactivity Descriptors for a Biguanide Derivative
| Descriptor | Value (eV) | Interpretation |
| Ionization Potential (I) | 8.5 | Energy to remove an electron. |
| Electron Affinity (A) | -0.5 | Energy released when adding an electron. |
| Chemical Potential (μ) | -4.0 | Tendency to attract electrons. |
| Chemical Hardness (η) | 4.5 | Resistance to change in electron distribution. |
| Global Softness (S) | 0.22 | Propensity to change electron distribution. |
Note: This table provides illustrative values for a generic biguanide derivative. Actual values for this compound would require specific DFT calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound at an atomic level. By employing quantum mechanical calculations, researchers can map out the entire course of a reaction, from reactants to products, through high-energy transition states. These models are crucial for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic routes or catalysts. For biguanide derivatives, computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in analyzing processes like protonation, tautomerization, and interactions with other molecules. acs.orgscholaris.cacdnsciencepub.com
The investigation of reaction pathways typically involves identifying all relevant intermediates and, most importantly, the transition states that connect them. A transition state represents the highest energy point along a specific reaction coordinate and is characterized by a single imaginary vibrational frequency. acs.org Locating these fleeting structures allows for the calculation of activation energies, which are fundamental to understanding the kinetics of a reaction. For instance, DFT calculations have been used to study the tautomeric forms of biguanides and the energy barriers associated with their interconversion. jneonatalsurg.comearthlinepublishers.com While specific studies on this compound are not prevalent, the methodologies applied to parent biguanides and derivatives like metformin provide a clear framework for how such investigations would be conducted. researchgate.net
These computational approaches can also model the influence of solvents and substituent groups on the reaction pathway. For this compound, the ethyl group's electron-donating nature and steric bulk would be expected to influence the stability of intermediates and transition states compared to the unsubstituted biguanide.
Potential Energy Surface Exploration
The potential energy surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometry. acs.orgacs.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. acs.org Exploring the PES is essential for discovering all possible reaction pathways and understanding the relationships between different chemical species. acs.org
Automated PES exploration algorithms are often employed to systematically find minima and saddle points (transition states) on the surface. nih.gov These methods can uncover unexpected reaction mechanisms that might not be predicted by chemical intuition alone. For a molecule like this compound, PES exploration could be used to study various reactions, such as its synthesis, degradation, or interaction with biological targets. For example, studies on biguanide have explored the PES to understand tautomerization and protonation events, which are critical to its chemical behavior. acs.orgjneonatalsurg.comscience.gov
The table below illustrates a hypothetical set of stationary points on a potential energy surface for a reaction involving N-ethylbiguanide, showing the relative energies of reactants, transition states, intermediates, and products.
| Species | Type | Relative Energy (kcal/mol) |
| N-Ethylbiguanide + Reagent | Reactant | 0.0 |
| Transition State 1 | Saddle Point | +25.3 |
| Intermediate Complex | Local Minimum | +5.7 |
| Transition State 2 | Saddle Point | +18.9 |
| Product Complex | Product | -10.2 |
This table is illustrative and provides a conceptual representation of data obtained from a Potential Energy Surface exploration.
Activation Energy Calculations and Reaction Kinetics
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a key determinant of the reaction rate. earthlinepublishers.com Computationally, it is typically calculated as the difference in energy between the reactants and the transition state on the potential energy surface. acs.org The Arrhenius equation mathematically relates the activation energy to the rate constant (k) of a reaction, demonstrating that reactions with lower activation energies proceed more rapidly at a given temperature. earthlinepublishers.com
For this compound, calculating the activation energies for potential reaction pathways, such as its formation from cyanoguanidine and ethylamine (B1201723), provides critical kinetic information. cdnsciencepub.com DFT methods are commonly used to obtain accurate activation energies. researchgate.net For example, the activation energy for a reaction involving metformin, a related biguanide, was calculated to be 9.7 kcal/mol, identifying the rate-determining step of the process. researchgate.net Such calculations can be used to compare the feasibility of different proposed mechanisms.
The following interactive table presents hypothetical kinetic data for two competing reaction pathways for the decomposition of N-ethylbiguanide, illustrating how activation energy influences the rate constant and, consequently, the product distribution at a given temperature.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
| Pathway A | 22.5 | 1.0 x 10¹³ | 0.034 |
| Pathway B | 28.0 | 1.2 x 10¹³ | 1.5 x 10⁻⁵ |
This table is illustrative. The rate constant 'k' is calculated using the Arrhenius equation, k = A * exp(-Ea / RT), where R is the gas constant and T is the temperature in Kelvin.
These computational studies of reaction kinetics, grounded in activation energy calculations, are vital for optimizing reaction conditions in industrial synthesis or for understanding the metabolic fate of this compound in a biological system. nih.govresearchgate.net
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of N Ethylbiguanide Hydrochloride
Spectroscopic Techniques for Fine Structure Characterization
Spectroscopic methods provide a detailed view of the molecular architecture and electronic properties of N-ethylbiguanide hydrochloride.
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. libretexts.orgstudymind.co.uk Biguanides are known to exist as a mixture of interconvertible tautomers, with the most stable form featuring a conjugated C=N-C=N system. researchgate.netnih.gov NMR analysis, including ¹H, ¹³C, and ¹⁵N nuclei, provides critical data on the electronic environment of each atom, confirming the dominant tautomeric state and revealing the effects of protonation. science.govcdnsciencepub.com
Upon protonation, which occurs readily in biguanides due to their high basicity, significant changes in chemical shifts are observed. cdnsciencepub.comscholaris.ca In the hydrochloride salt, the positive charge leads to a more localized electron density, which shields the carbon atoms. cdnsciencepub.com This results in an upfield shift in the ¹³C NMR spectrum compared to the neutral base. cdnsciencepub.com
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and mapping the molecular framework of this compound. ucl.ac.ukwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. It is used to identify adjacent protons, such as those on the ethyl group (-CH2-CH3) and to trace the connectivity through the biguanide (B1667054) backbone. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. nanalysis.com This technique is essential for assigning the carbon and nitrogen atoms in the N-ethylbiguanide structure by linking them to their corresponding proton signals. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. ucl.ac.uk This provides crucial information about the molecule's three-dimensional conformation and the spatial arrangement of the ethyl group relative to the biguanide plane. rsc.org
Dynamic NMR (DNMR) techniques, such as Exchange Spectroscopy (EXSY), are employed to study the kinetics of dynamic processes like tautomerization and restricted rotation around C-N bonds. ucl.ac.uk Biguanides can undergo proton exchange, and the rate of these processes can be quantified by analyzing changes in the NMR lineshape over a range of temperatures. nih.gov EXSY experiments can show cross-peaks between sites that are in slow chemical exchange, providing direct evidence and kinetic data for the interconversion between different tautomeric or conformational states. ucl.ac.uk
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." photothermal.comljmu.ac.uk These methods are particularly sensitive to the types of bonds present and their environment, making them ideal for studying the functional groups and hydrogen bonding in this compound.
The IR spectrum of biguanides is characterized by several key absorption bands. nih.gov Raman spectroscopy, which relies on changes in polarizability, is often more sensitive to symmetric, non-polar bonds and provides complementary information. photothermal.com
A crucial aspect revealed by vibrational spectroscopy is the extensive network of hydrogen bonds. Biguanides can form both intramolecular hydrogen bonds, which contribute to the planarity and stability of the neutral form, and intermolecular hydrogen bonds. cdnsciencepub.comscholaris.ca In the solid state as a hydrochloride salt, N-ethylbiguanide forms a complex network of hydrogen bonds involving the chloride anion and neighboring biguanide cations. scholaris.caresearchgate.net These interactions, such as Dn−H···Ac (where Dn is the donor and Ac is the acceptor), cause shifts in the vibrational frequencies, typically a broadening and red-shifting of the N-H stretching bands. wikipedia.orglibretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals, providing insight into the electronic structure of the molecule. msu.edulibretexts.org The key chromophore in N-ethylbiguanide is the conjugated π-system of the biguanide core.
Neutral biguanides typically exhibit a strong absorption maximum (λmax) corresponding to a π → π* transition within the conjugated –C=N–C=N– system. nih.gov The presence of lone pair electrons on the nitrogen atoms also allows for weaker n → π* transitions, which occur at longer wavelengths. uzh.ch
Upon protonation to form the hydrochloride salt, the electronic structure is altered. The λmax of the primary π → π* transition undergoes a hypsochromic (blue) shift to a shorter wavelength. nih.gov This shift is indicative of the change in the energy levels of the molecular orbitals upon protonation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Mass Spectrometry for High-Resolution Mass and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound with high accuracy and for elucidating its structure through fragmentation analysis. acdlabs.com
High-Resolution Mass Spectrometry (HR-MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the mass of the protonated N-ethylbiguanide cation with exceptional precision (to within a few parts per million). rsc.org This allows for the unambiguous determination of its elemental formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. nih.gov The protonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is reproducible and provides a roadmap of the molecule's structure. For amine-containing compounds like N-ethylbiguanide, a dominant fragmentation mechanism is alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom. libretexts.org Other common fragmentation patterns include the loss of small neutral molecules. libretexts.orguab.edu
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the structure of molecules by analyzing their fragmentation patterns. unt.edu In the case of this compound, MS/MS provides critical information about its molecular structure. The process involves ionizing the N-ethylbiguanide molecule and then subjecting the resulting ion to collision-induced dissociation (CID). This causes the ion to break apart into smaller, characteristic fragment ions.
The fragmentation of the protonated N-ethylbiguanide molecule typically proceeds through the loss of neutral fragments. By analyzing the mass-to-charge ratio (m/z) of these fragments, specific structural features can be deduced. Common fragmentation pathways for organic molecules include the cleavage of bonds adjacent to functional groups. libretexts.org For N-ethylbiguanide, this could involve the cleavage of C-N bonds and the loss of small neutral molecules. The resulting mass spectrum displays a pattern of peaks corresponding to these fragment ions, which serves as a molecular fingerprint. uni-saarland.de
Table 1: Postulated Tandem Mass Spectrometry Fragmentation of this compound This table is based on general fragmentation principles of similar organic molecules and is for illustrative purposes.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Postulated Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - NH₃]⁺ | 17 | Loss of ammonia (B1221849) |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | 28 | Loss of ethylene |
| [M+H]⁺ | [M+H - C₂H₅N]⁺ | 43 | Loss of ethylamine (B1201723) radical |
| [M+H]⁺ | [M+H - CH₄N₂]⁺ | 44 | Loss of cyanamide |
Ion Mobility Spectrometry (IMS-MS) for Conformational Isomers
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgtaylorfrancis.com When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for distinguishing between conformational isomers—molecules with the same chemical formula and connectivity but different three-dimensional shapes. chromatographyonline.com
For a flexible molecule like N-ethylbiguanide, different conformations can exist. These conformers, having different shapes, will have different drift times through the IMS instrument, allowing for their separation. giu-berlin.de The experimental collision cross-section (CCS), a value related to the ion's shape and size, can be determined from the drift time. wikipedia.org By comparing experimental CCS values with theoretical values calculated for different potential conformations, it is possible to identify which conformers are present. This provides valuable insight into the molecule's structural dynamics.
Table 2: Illustrative Ion Mobility Data for Potential N-Ethylbiguanide Conformers This table presents hypothetical data to demonstrate the application of IMS-MS. Actual experimental data would be necessary for a conclusive analysis.
| Putative Conformer | Theoretical CCS (Ų) | Experimental Drift Time (ms) | Relative Abundance |
|---|---|---|---|
| Extended | 135.4 | 25.8 | Major |
| Globular | 128.1 | 24.5 | Minor |
| Partially Folded | 131.7 | 25.2 | Trace |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.org By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, which in turn reveals the exact positions of atoms, bond lengths, and bond angles. vu.nl This method provides an unambiguous determination of the molecule's solid-state conformation. nih.gov
Crystal Packing and Intermolecular Interactions
The crystal structure of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonds. mdpi.com The biguanide group is a potent hydrogen bond donor, while the chloride ion acts as an acceptor. mdpi.com This leads to the formation of a network of N-H···Cl hydrogen bonds, which are a primary force in the crystal packing. jst.go.jpnih.gov Additionally, N-H···N hydrogen bonds between adjacent biguanide molecules can further stabilize the crystal lattice. jst.go.jp The analysis of these interactions is crucial for understanding the supramolecular assembly of the compound in the solid state. mdpi.com
Table 3: Common Intermolecular Interactions in Biguanide Hydrochloride Crystal Structures This table is based on typical bond lengths and angles observed in similar structures.
| Donor Atom | Acceptor Atom | Interaction Type | Typical Distance (Å) |
|---|---|---|---|
| N-H | Cl | Hydrogen Bond | 2.8 - 3.4 |
| N-H | N | Hydrogen Bond | 2.9 - 3.2 |
| C-H | Cl | Weak Hydrogen Bond | 3.3 - 3.8 |
Polymorphism Studies of this compound
Polymorphism is the phenomenon where a compound can exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. researchgate.net These different polymorphs can exhibit varying physical properties. Studies have shown that other biguanide derivatives, such as metformin (B114582), can form polymorphs. researchgate.netpreprints.org
The investigation of polymorphism in this compound would involve crystallizing the compound under a variety of conditions to induce the formation of different crystal forms. Each potential polymorph would then be characterized by techniques such as X-ray powder diffraction (XRPD) to identify its unique crystal structure. The relationship between different polymorphs (e.g., enantiotropic or monotropic) can be determined through thermal analysis methods. researchgate.net
Coordination Chemistry of N Ethylbiguanide Hydrochloride
Biguanide (B1667054) as a Ligand in Metal Complexation
Biguanides, including the N-ethyl derivative, are recognized as excellent nitrogen-donor ligands in the field of organometallic chemistry. mdpi.comcdnsciencepub.com Their ability to form stable complexes stems from the presence of multiple nitrogen atoms that can chelate with metal cations, forming a stable six-membered ring. cdnsciencepub.com This chelation enhances the stability of the metal complexes compared to those formed with monodentate ligands. cdnsciencepub.com Biguanides are electron-rich, air-stable compounds, making them suitable for various applications in catalysis and materials science. cdnsciencepub.com
Chelation Modes and Coordination Geometries
Biguanide and its derivatives primarily act as bidentate ligands, coordinating to metal ions through the nitrogen atoms of their two imino groups. cdnsciencepub.comias.ac.in This N,N-bidentate chelation is the most widely accepted mode of coordination. ias.ac.in The coordination can lead to various geometries depending on the metal ion and the stoichiometry of the complex. For instance, with transition metals, both square planar and octahedral geometries are commonly observed. researchgate.netnih.gov
The coordination behavior of biguanides is also influenced by factors such as pH, which can affect the protonation state of the ligand. mdpi.com In some cases, biguanides can act as bridging ligands, connecting two metal centers. ias.ac.in This bridging can occur in a tetradentate fashion, further showcasing the versatility of these ligands. ias.ac.in
Table 1: Common Coordination Geometries of Metal-Biguanide Complexes
| Metal Ion | Coordination Number | Geometry | Example Complex Type |
|---|---|---|---|
| Cu(II) | 4 | Square Planar | [Cu(biguanide)₂]²⁺ |
| Ni(II) | 4 | Square Planar | [Ni(biguanide)₂]²⁺ |
| Co(III) | 6 | Octahedral | [Co(biguanide)₃]³⁺ |
| Zn(II) | 4 | Tetrahedral | [Zn(biguanide)Cl₂] |
Synthesis and Characterization of Metal-N-Ethylbiguanide Hydrochloride Complexes
The synthesis of metal complexes with N-ethylbiguanide and other biguanide derivatives is typically achieved by reacting a metal salt with the ligand in a suitable solvent. sysrevpharm.orgmdpi.comekb.eg The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV/VIS spectroscopy, X-ray diffraction, and thermal analysis. researchgate.netsysrevpharm.orgkoreascience.krekb.egnih.gov These methods provide detailed information about the structure, bonding, and stability of the complexes. sysrevpharm.org
N-ethylbiguanide and its parent compound, biguanide, readily form complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc. mdpi.comresearchgate.net The resulting coordination compounds exhibit diverse structural features. For example, cobalt can form an octahedral complex with the formula [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O, while copper can form a square planar complex with the formula [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O. researchgate.net Nickel has been observed to form a square planar complex with the formula [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O. researchgate.net The synthesis of these complexes often involves straightforward reactions between the metal chloride salt and the biguanide ligand. researchgate.netmdpi.com
While the coordination chemistry of biguanides with transition metals is well-documented, their interaction with main group elements and lanthanides/actinides is also an area of interest. mdpi.commlsu.ac.in Lanthanides, for instance, are known to form complexes with high coordination numbers, often with chelating oxygen-donor ligands, but nitrogen-donor ligands like biguanides can also play a role. mlsu.ac.in The large ionic radii of lanthanides allow for the accommodation of multiple ligands, leading to complex structures. mlsu.ac.in The study of actinide complexes with nitrogen-donor ligands is particularly relevant for applications in nuclear waste separation, where selective complexation is crucial. mdpi.com
Electronic and Magnetic Properties of N-Ethylbiguanide Hydrochloride Coordination Compounds
The electronic and magnetic properties of coordination compounds are dictated by the nature of the metal ion, its oxidation state, and the ligand field. numberanalytics.comsolubilityofthings.com Many transition metal complexes containing N-ethylbiguanide are paramagnetic due to the presence of unpaired d-electrons. libretexts.orglibretexts.org
Spectroscopic Analysis of Metal-Ligand Interactions
UV-Vis absorption spectroscopy is a key technique for probing the electronic structure of metal complexes. farmaciajournal.com The spectra of these compounds typically show bands arising from d-d transitions within the metal center and charge transfer transitions between the metal and the ligand. farmaciajournal.comajol.info The positions and intensities of these bands provide insights into the geometry of the complex and the strength of the metal-ligand bond. farmaciajournal.com
Infrared (IR) spectroscopy is also crucial for characterizing these complexes. scirp.orgwikipedia.org Shifts in the vibrational frequencies of the ligand upon coordination, particularly the C=N stretching frequency, confirm the involvement of the nitrogen atoms in bonding to the metal ion. sysrevpharm.orgscirp.org
Table 2: Spectroscopic Data for a Representative Metal-Biguanide Complex
| Spectroscopic Technique | Key Observables | Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | Absorption bands in the visible region | d-d electronic transitions, indicative of coordination geometry |
| Infrared (IR) Spectroscopy | Shift in ν(C=N) stretching frequency | Confirmation of metal-nitrogen bond formation |
The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. numberanalytics.comsolubilityofthings.comlibretexts.orglibretexts.orggcnayanangal.com Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled. libretexts.orglibretexts.org The magnetic moment of a complex can be experimentally measured and used to determine the number of unpaired electrons, which in turn provides information about the electronic configuration and the ligand field strength. libretexts.orggcnayanangal.com
Magneto-Structural Correlations in Paramagnetic Complexes
The study of magneto-structural correlations is fundamental to understanding the magnetic behavior of paramagnetic coordination compounds. mdpi.com This involves examining how the geometric arrangement of atoms within a molecule influences its magnetic properties. In complexes containing paramagnetic metal ions, the magnetic interactions are highly sensitive to subtle changes in the molecular structure, such as bond lengths, bond angles, and torsion angles. mdpi.com
A primary method for investigating these correlations is through the synthesis of a series of related compounds where the core magnetic structure is maintained, but the peripheral ligands are varied. mdpi.com These modifications induce structural changes that, in turn, affect the magnetic susceptibility and magnetization of the complex. mdpi.com Another powerful technique is the application of external hydrostatic pressure, which allows for the systematic and reversible alteration of a single complex's structure. mdpi.com This approach, combined with high-pressure single-crystal X-ray crystallography and magnetometry, provides direct insight into how specific structural parameters dictate the magnetic behavior. mdpi.com
For instance, in certain manganese complexes, the application of pressure can alter the torsion angle between metal centers, leading to a switch from ferromagnetic to antiferromagnetic coupling. mdpi.com Similarly, in dinuclear nickel(II) complexes bridged by pseudohalides like azide (B81097) or cyanate (B1221674), the magnetic coupling constant (J) is strongly dependent on the Ni-N-Ni bridging angle. nih.gov Generally, a larger bridging angle leads to stronger ferromagnetic interactions. nih.gov The nature of the bridging ligand itself also plays a crucial role; azide-bridged complexes typically exhibit stronger ferromagnetic coupling than their cyanate analogues due to the electronic properties of the azide ion. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These calculations can help to elucidate the complex interplay between various structural parameters, like bond angles and dihedral angles, and the resulting magnetic properties. nih.gov In some systems, the number of atoms in the bridging ligand can dictate the nature of the magnetic exchange, with an odd number of atoms favoring ferromagnetic coupling and an even number favoring antiferromagnetic coupling. rsc.org
Table 1: Magneto-Structural Data for Selected Paramagnetic Complexes
| Complex | Structural Feature | Magnetic Property | Reference |
| [MnIII6] cluster | Mn1–N–O–Mn3 torsion angle decreases with pressure | Switches from ferromagnetic to antiferromagnetic coupling | mdpi.com |
| Doubly μ1,1-N3 bridged Ni(II) complexes | Exhibit ferromagnetic interaction | J value increases with increasing bridging angle | nih.gov |
| Doubly μ1,1-NCO bridged Ni(II) complexes | Exhibit ferromagnetic interaction | J value increases with increasing bridging angle | nih.gov |
| Dirhenium(IV) complexes with pyrazine (B50134) bridge | Even number of atoms in bridge | Antiferromagnetic coupling | rsc.org |
| Dirhenium(IV) complexes with pyrimidine (B1678525) bridge | Odd number of atoms in bridge | Ferromagnetic coupling | rsc.org |
Redox Chemistry of this compound Metal Complexes
Electrochemical Studies and Oxidation States
The redox chemistry of metal complexes is a critical area of study, as the oxidation state of the central metal ion can significantly influence the complex's structure, reactivity, and catalytic properties. libretexts.org Electrochemical methods, such as cyclic voltammetry (CV) and Osteryoung Square Wave Voltammetry (OSWV), are powerful tools for investigating the redox behavior of these complexes. scielo.org.co These techniques allow for the determination of redox potentials, the identification of stable oxidation states, and the study of electron transfer kinetics. scielo.org.cobiointerfaceresearch.com
The oxidation state of a metal in a complex can often be inferred from its electronic spectrum and magnetic properties. ncert.nic.in However, in some cases, particularly with "non-innocent" ligands, the oxidation state of the metal can be ambiguous. semanticscholar.org These ligands can exist in multiple oxidation states themselves, making it difficult to assign a formal oxidation state to the metal center. semanticscholar.orgrsc.org
For N-ethylbiguanide and related biguanide ligands, their complexes with transition metals can exhibit a range of oxidation states. The specific oxidation state adopted by the metal is influenced by the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The stability of these different oxidation states can be probed electrochemically. For example, CV studies on various metal complexes have revealed reversible and irreversible redox processes corresponding to changes in the metal's oxidation state or redox events centered on the ligand. scielo.org.comdpi.com
The electrochemical behavior of a complex is also sensitive to its molecular structure. For instance, in a series of lead(II) complexes with bis-(hydrazone) ligands, a grid-type complex was found to be easier to oxidize than a linear-type complex, as indicated by an anodic shift in the oxidation potential. scielo.org.co This demonstrates the strong interplay between the geometric arrangement and the electronic properties of the complex.
Table 2: Electrochemical Data for Selected Metal Complexes
| Complex System | Technique | Observed Redox Events | Key Finding | Reference |
| Iron bis(dithiolene) NHC complexes | Cyclic Voltammetry | Fe-CNHC bond cleavage upon reduction | Electrochemical release of NHC for catalysis | rsc.org |
| Ruthenium(II) complexes with 2-arylbenzimidazoles | Cyclic Voltammetry | Reversible redox peak at high potentials | Potential lowers with increasing electron-donating properties of the ligand | mdpi.com |
| Pb(II) complexes of a bis-(hydrazone) | Cyclic Voltammetry, OSWV | Irreversible oxidation of hydrazone, reduction of imine and metal | Grid-type complex is easier to oxidize than the linear-type | scielo.org.co |
| Fe(III) and Co(II) macrocyclic complexes | Cyclic Voltammetry | Two anodic peaks and one cathodic peak for the Fe(III) complex | Determination of heterogeneous electron transfer rate constants | biointerfaceresearch.com |
Role in Electron Transfer Processes
Metal complexes of N-ethylbiguanide and similar ligands can participate in electron transfer reactions, which are fundamental to many chemical and biological processes. ncert.nic.inbhu.ac.in These reactions can proceed through two primary mechanisms: outer-sphere and inner-sphere electron transfer. libretexts.org
In outer-sphere electron transfer , the coordination spheres of the reactant complexes remain intact, and the electron is transferred directly between them. libretexts.org The rate of this process is influenced by the electronic coupling between the donor and acceptor and the reorganizational energy required for the transfer. The Marcus theory provides a framework for understanding the rates of these reactions. libretexts.org
In inner-sphere electron transfer , a bridging ligand connects the two metal centers, facilitating the electron transfer. libretexts.orgbhu.ac.in This mechanism is common when one of the reactants has a ligand that can bind to both metal ions simultaneously. The nature of the bridging ligand is crucial in determining the rate and efficiency of the electron transfer.
The ability of a coordinated ligand to act as an electron reservoir, a property of redox non-innocent ligands, can be exploited in electron transfer catalysis. rsc.org Ligands with azo functions, for example, can accept electrons and later transfer them to a substrate, facilitating catalytic cycles. rsc.org The cooperative involvement of the metal center and the redox-active ligand allows for the modulation of the metal's Lewis acidity and its ability to bind substrates. rsc.org
The medium in which the electron transfer occurs can also play a significant role. For instance, it has been shown that DNA can mediate and accelerate long-range electron transfer between metal complexes bound to it. nih.gov The efficiency of this DNA-mediated electron transfer depends on the binding mode of the complexes and the driving force of the reaction. nih.gov
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from N-ethylbiguanide and related biguanide ligands have shown promise as catalysts in various organic transformations. beilstein-journals.org The utility of these complexes in catalysis stems from their ability to activate substrates and facilitate bond-forming and bond-breaking processes.
Homogeneous Catalysis for Organic Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity under mild reaction conditions. chemistryworld.comresearchgate.net Metal complexes of N-ethylbiguanide can function as homogeneous catalysts for a range of reactions. The design of the ligand and the choice of the metal are crucial for optimizing catalytic performance. nih.govnih.gov
The development of new supporting ligands is a key aspect of advancing transition metal catalysis. nih.gov Ligands can influence the electronic and steric environment of the metal center, thereby tuning its reactivity. nih.gov For example, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in homogeneous catalysis due to their strong σ-donating properties. nih.govbeilstein-journals.org The incorporation of biguanide-type structures into ligand design could offer new avenues for catalyst development.
Hydrogenation and Oxidation Reactions
Hydrogenation Reactions
Hydrogenation, the addition of hydrogen to a molecule, is a fundamental transformation in organic chemistry, widely used in the food, petrochemical, and pharmaceutical industries. wikipedia.org Transition metal complexes are often employed as catalysts for these reactions. wikipedia.org Homogeneous hydrogenation catalysts typically involve a metal center that can activate both the hydrogen molecule and the unsaturated substrate. wikipedia.org
Manganese pincer complexes, for instance, have been shown to be effective catalysts for the hydrogenation of N-heterocycles under mild conditions. nih.gov The mechanism often involves the cooperative action of the metal and the pincer ligand. Similarly, iridium complexes have been used for the transfer hydrogenation of N-heteroarenes using formic acid as the hydrogen source. nih.gov While specific examples involving this compound complexes in hydrogenation are not extensively detailed in the provided search results, the general principles of homogeneous hydrogenation suggest their potential in this area. The ability of the biguanide ligand to stabilize various metal oxidation states could be advantageous in catalytic cycles that involve oxidative addition and reductive elimination steps.
Oxidation Reactions
Oxidation reactions are another important class of organic transformations. Metal complexes can catalyze oxidations by activating an oxidant, such as hydrogen peroxide or oxygen, or by facilitating electron transfer from the substrate. mdpi.com
Complexes with redox-active ligands are particularly interesting for oxidation catalysis. mdpi.com These ligands can participate in the redox process, allowing for multi-electron transformations that might be difficult for the metal center alone to achieve. mdpi.comrsc.org For example, metal complexes with ligands containing azo functions can act as electron reservoirs, facilitating the oxidation of alcohols. rsc.org
The interaction of metal complexes with substrates can involve oxidative addition and reductive elimination steps. For example, nickel complexes have been shown to react with aziridines via oxidative addition of a C-N bond, followed by oxidatively induced reductive elimination to regenerate the aziridine. nih.gov This type of reactivity is central to many catalytic cycles.
Table 3: Catalytic Applications of Metal Complexes in Hydrogenation and Oxidation
| Catalyst System | Reaction Type | Substrate | Key Features | Reference |
| NNP–Manganese(I) Pincer Complexes | Hydrogenation | N-Heterocycles | Good to excellent performance under mild conditions | nih.gov |
| Iridium Complexes | Transfer Hydrogenation | N-Heteroarenes | Water-soluble and air-stable catalyst, formic acid as hydrogen source | nih.gov |
| Metal Complexes with Redox-Active Ligands | Oxidation | Alcohols, Hydrocarbons | Ligand participates in the redox process, enabling multi-electron transformations | rsc.orgmdpi.com |
| (bpy)Ni(cod) or (bpy)NiEt2 | Oxidative Addition/Reductive Elimination | N-tosylaziridines | Breaks and makes C-N bonds, demonstrating fundamental catalytic steps | nih.gov |
Polymerization Catalysis
While specific research detailing the direct application of this compound as a primary catalyst in polymerization is limited in publicly available literature, the broader class of biguanide compounds demonstrates significant potential in this field. Biguanides are recognized as versatile N-donor ligands capable of forming stable coordination complexes with a variety of transition metals that are known to be catalytically active in polymerization processes. scholaris.cagrafiati.com The catalytic activity of such complexes is fundamentally linked to the electronic and steric properties of the biguanide ligand, which can be tailored through substitution.
N-ethylbiguanide, acting as a bidentate ligand, can form a stable six-membered chelate ring with a metal center through its two imino nitrogen atoms. scholaris.cacdnsciencepub.com This coordination stabilizes the metal ion and can modulate its redox potential and Lewis acidity, which are crucial factors in catalytic polymerization. cmu.edu Metal complexes involving biguanide and related guanidine (B92328) ligands have been explored in various polymerization reactions, most notably in Ring-Opening Polymerization (ROP) of cyclic esters like lactide and in Atom Transfer Radical Polymerization (ATRP). grafiati.com
For instance, zinc complexes incorporating guanidine-based ligands have been utilized as initiators for the polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. mdpi.com Similarly, copper complexes are central to ATRP, a controlled polymerization technique where the ligand environment, potentially including a biguanide, is critical for regulating the polymerization process. cmu.edu The ethyl group on N-ethylbiguanide would provide a specific steric and electronic environment around the metal center, influencing catalyst solubility, activity, and the properties of the resulting polymer, such as molecular weight and stereoregularity.
The table below illustrates examples of related guanidine and biguanide metal complexes that have been studied in polymerization catalysis, providing a framework for the potential applications of N-ethylbiguanide-based catalysts.
Table 1: Examples of Guanidine/Biguanide Metal Complexes in Polymerization Catalysis
| Catalyst/Initiator System | Metal Center | Ligand Type | Polymerization Type | Monomer | Key Findings |
|---|---|---|---|---|---|
| [L-Mg(n-Bu)] | Magnesium | β-diketiminate | ROP | rac-Lactide | High heteroselectivity |
| [L-Zn(OiPr)] | Zinc | Aminophenolate | ROP | rac-Lactide | High activity and control |
| [Cu(TPMA)Br] | Copper(I) | Tris(2-pyridylmethyl)amine | ATRP | Styrene, Acrylates | Highly active catalyst system |
| Ti[N^O]₂(OⁱPr)₂ | Titanium | Guanidine-phenolate | ROP | rac-Lactide | Resulted in heterotactic PLA |
This table presents data for analogous catalyst systems to illustrate the potential roles of biguanide-like ligands in polymerization, as direct data for this compound is not extensively documented.
Heterogeneous Catalysis and Surface Interactions
In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound offers potential primarily as a ligand for immobilized metal complexes or as a surface-modifying agent. savemyexams.comwikipedia.org The fundamental process of heterogeneous catalysis involves the adsorption of reactants onto the catalyst's surface, a chemical reaction at these active sites, and subsequent desorption of the products. byjus.comchemguide.co.uk
N-ethylbiguanide can be incorporated into heterogeneous catalysts in several ways. One prominent method is the immobilization of a pre-formed metal-biguanide complex onto a solid support. researchgate.net Common supports include silica (B1680970), activated carbon, and magnetic nanoparticles, which provide high surface area and facilitate catalyst recovery and reuse. beilstein-journals.orgnih.gov The biguanide ligand, with its strong chelating ability, serves to anchor the active metal center securely to the support, preventing leaching and deactivation. cdnsciencepub.com For example, palladium complexes with biguanide derivatives have been immobilized on magnetic nanoparticles to create highly efficient and recyclable catalysts for Suzuki cross-coupling reactions in aqueous media. researchgate.net
Alternatively, N-ethylbiguanide itself can be used to functionalize the surface of a support material. The multiple nitrogen atoms in the biguanide structure can act as strong anchoring points to the surface. In its hydrochloride salt form, the N-ethylbiguanidinium cation would exhibit strong electrostatic interactions with negatively charged surfaces, such as silica (SiO₂) or various metal oxides under specific pH conditions. mdpi.com These surface-tethered biguanide moieties can then act as ligands to capture metal ions from a solution, forming active sites in situ. The nitrogen-rich surface would also alter the surface's basicity and polarity, potentially influencing the adsorption and activation of reactant molecules. beilstein-journals.orgnobelprize.org
The interaction of N-ethylbiguanide with a solid surface is governed by a combination of forces. Physisorption may occur through weaker van der Waals forces or hydrogen bonding, while chemisorption involves the formation of stronger coordinate bonds between the ligand's nitrogen atoms and metal atoms on the catalyst surface. savemyexams.combyjus.com These interactions are critical as they can weaken bonds within the reactant molecules, lowering the activation energy for the desired chemical transformation. nobelprize.org
Table 2: Potential Applications of N-Ethylbiguanide in Heterogeneous Catalyst Systems
| Catalyst System Component | Role of N-Ethylbiguanide | Support Material | Potential Reaction Type | Interaction Mechanism |
|---|---|---|---|---|
| Immobilized Pd-Biguanide Complex | Ligand to stabilize Pd nanoparticles | Magnetic Nanoparticles (Fe₃O₄) | Suzuki, Heck, Ullmann Coupling | Covalent/Coordinate bonding of biguanide to support; Chelation of Pd |
| Functionalized Silica | Surface modifier and ligand | Silica (SiO₂) | Hydrogenation, Oxidation | Electrostatic attraction; Coordinate bonding to subsequently added metal |
| Functionalized Activated Carbon | Surface modifier to anchor metal ions | Activated Carbon | Various Cross-Couplings | Adsorption and chelation of metal ions by surface-bound biguanide groups |
This table is illustrative and based on the established chemistry of related biguanide compounds in heterogeneous catalysis.
Despite a comprehensive search of scientific literature, there is a significant lack of specific information regarding the applications of This compound in the fields of material science and advanced technologies as outlined in the requested article structure. The available research predominantly focuses on other biguanide derivatives, such as poly(hexamethylene biguanide) hydrochloride (PHMB), or discusses the fields in general terms without specific reference to this compound.
As a result, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The specific data and research findings required to populate the sections on its incorporation into polymeric materials, its role in supramolecular assembly and self-assembled systems, and its use in sensor development are not present in the accessible scientific literature.
To fulfill the user's request would necessitate extrapolating from data on related but distinct compounds, which would violate the strict instruction to focus solely on this compound. Therefore, this article cannot be generated at this time due to the absence of specific research on this compound in the requested application areas.
Applications of N Ethylbiguanide Hydrochloride in Material Science and Advanced Technologies
N-Ethylbiguanide Hydrochloride in Sensor Development
Chemo-Sensors for Specific Analytes
The biguanide (B1667054) moiety is recognized for its strong basicity and its ability to form complexes with various ions and molecules. In its protonated form, the biguanide group can act as an effective receptor for anions. This property is the foundation for the development of chemo-sensors. While no specific chemo-sensors based on this compound have been documented, the general principles suggest its potential utility in this area.
A hypothetical chemo-sensor incorporating this compound could operate through mechanisms such as colorimetric or fluorometric detection. The binding of a target analyte to the biguanide group could induce a conformational change in a larger molecular assembly, leading to a detectable change in its optical properties. For instance, the displacement of a fluorescent indicator molecule from the biguanide binding site by an analyte could result in a measurable change in fluorescence intensity.
Design Principles for Selective Recognition
The selective recognition of specific analytes by a chemo-sensor is paramount for its functionality. For a sensor based on this compound, selectivity would be engineered through several design principles:
Molecular Imprinting: Creating a polymer matrix around the this compound molecule in the presence of the target analyte. Subsequent removal of the analyte would leave cavities that are sterically and chemically complementary to the analyte, enabling selective rebinding.
Functionalization: Modifying the this compound molecule with other functional groups that can form secondary interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target analyte. This network of interactions would enhance the binding affinity and selectivity for the intended analyte over other similar molecules.
Table 1: Potential Analytes for Biguanide-Based Sensors
| Analyte Class | Potential Detection Mechanism |
| Anions (e.g., phosphate, carboxylates) | Ion-pairing and displacement assays |
| Small Organic Molecules | Host-guest complexation |
| Metal Ions | Coordination complex formation |
This compound in Energy Storage and Conversion Technologies
There is currently no specific research demonstrating the use of this compound in electrolytes or as a catalyst in fuel cells or batteries. However, the chemical properties of biguanides suggest potential avenues for exploration in these technologies.
Electrolytes and Ion Transport
As a salt, this compound could theoretically function as an electrolyte component in a non-aqueous battery system. In solution, it would dissociate into the N-ethylbiguanidinium cation and the chloride anion, contributing to the ionic conductivity of the electrolyte.
The transport of ions in such an electrolyte would be governed by the size and mobility of the N-ethylbiguanidinium cation and the chloride anion, as well as their interactions with the solvent molecules. The bulky and potentially coordinating nature of the N-ethylbiguanidinium cation could influence the solvation shell and, consequently, the ion transport mechanism. It is conceivable that the biguanide moiety could interact with other components of the electrolyte, potentially influencing the formation of the solid-electrolyte interphase (SEI) on the electrode surfaces.
Catalytic Roles in Fuel Cells or Batteries
Biguanides are known to be excellent ligands for a variety of transition metals. This coordinating ability is the basis for their use in catalysis. While no catalytic applications of this compound in energy technologies have been reported, one can speculate on its potential roles.
This compound could serve as a precursor for the synthesis of metal-biguanide complexes that could act as catalysts. For example, a complex of a transition metal with the N-ethylbiguanide ligand might exhibit catalytic activity for the oxygen reduction reaction in a fuel cell cathode or for other electrochemical reactions within a battery. The electronic properties of the biguanide ligand could be tuned by the ethyl substituent to optimize the catalytic activity of the metal center.
Table 2: Potential Catalytic Applications of Metal-Biguanide Complexes
| Application | Potential Metal Center | Hypothetical Role |
| Fuel Cell Cathode | Iron, Cobalt | Oxygen Reduction Reaction Catalyst |
| Metal-Air Batteries | Manganese | Oxygen Evolution/Reduction Catalyst |
| Redox Flow Batteries | Vanadium, Chromium | Redox Mediator |
Molecular and Cellular Mechanism Investigations of N Ethylbiguanide Hydrochloride Preclinical Focus
Interactions with Biological Macromolecules and Pathways
Enzyme Modulation and Inhibition Kinetics
The potential for N-ethylbiguanide hydrochloride to modulate enzyme activity remains an open question. Comprehensive enzyme inhibition assays are crucial for identifying specific enzymatic targets, determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), and quantifying the inhibitory potency through parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Without such studies, the impact of this compound on metabolic pathways and other enzyme-driven cellular processes is unknown.
Protein Binding Studies at a Molecular Level
The extent to which this compound binds to plasma and tissue proteins has not been characterized. Protein binding is a critical determinant of a compound's pharmacokinetic profile, influencing its distribution, metabolism, and excretion. In vitro studies using techniques like equilibrium dialysis, ultrafiltration, or surface plasmon resonance are necessary to determine the fraction of the compound that remains unbound and pharmacologically active. Furthermore, identifying the specific amino acid residues involved in the binding pocket of target proteins would provide valuable insights into the molecular basis of its action.
Nucleic Acid Interactions and Conformational Changes
There is currently no available research on the interaction between this compound and nucleic acids such as DNA and RNA. Investigating a compound's ability to bind to nucleic acids and potentially induce conformational changes is essential, as such interactions can lead to the modulation of gene expression or interference with DNA replication and repair processes. Techniques like circular dichroism, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in exploring these potential interactions.
Elucidation of Signaling Pathways and Cellular Responses
The effect of this compound on intracellular signaling cascades and the subsequent cellular responses is another area that requires significant investigation. Understanding how a compound modulates these complex networks is key to predicting its physiological effects.
Receptor Binding and Activation Studies
Specific data from receptor binding assays for this compound are absent from the scientific literature. Such studies are vital for identifying the cell surface or intracellular receptors that the compound may target. Determining the binding affinity (Kd) and efficacy (i.e., whether it acts as an agonist, antagonist, or inverse agonist) for specific receptors would be the first step in unraveling its mechanism of action at the cellular level.
Regulation of Cellular Processes at a Mechanistic Level
The influence of this compound on fundamental cellular processes such as proliferation, differentiation, apoptosis, and metabolism has not been documented in preclinical studies. Research in this area would involve treating various cell lines with the compound and observing its effects on cell cycle progression, markers of programmed cell death, and metabolic activity. Elucidating the upstream signaling events that lead to these cellular outcomes is critical for a complete mechanistic understanding.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The biguanide (B1667054) moiety, characterized by two guanidine (B92328) groups fused together, is a highly basic and conjugated system that is typically available as a hydrochloride salt. youtube.com This cationic nature is crucial for its therapeutic properties. youtube.com Modifications to the biguanide scaffold, including the length and nature of the alkyl or aryl substituents, have been explored to optimize activity towards different molecular targets. For instance, phenformin (phenylethyl biguanide) has been identified as a modifiable pharmacophore for creating therapeutic inhibitors of cysteinyl cathepsins. semanticscholar.org
Rational Design of Biguanide Derivatives for Specific Molecular Targets
Rational drug design leverages the understanding of a biological target's structure and mechanism to create molecules that can specifically interact with it, aiming to enhance efficacy and reduce off-target effects. immutoscientific.com For biguanide derivatives, rational design has been employed to develop compounds with improved properties, such as enhanced cellular penetration and specific targeting of cellular stress responses in the tumor microenvironment (TME). nih.govresearchgate.net
One area of focus has been the structural optimization of biguanide derivatives to target stress response signals like the hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR), which are crucial for cancer cell survival under low oxygen and nutrient conditions. nih.gov Researchers have systematically modified the arylbiguanide scaffold to create a series of new biguanide derivatives. researchgate.net These modifications included altering the alkylene linker length and introducing various substituents on the aryl ring. nih.govresearchgate.net
Homologation studies of aryl-(CH2)n-biguanides revealed that the length of the alkylene linker is critical for potency, with derivatives having a linker length of n=5 or 6 showing high potency. researchgate.net Further SAR studies on these derivatives explored the impact of substituents on the phenyl ring. For example, introducing halogen substituents at the ortho-position of the phenyl ring influenced the inhibitory effects on HIF-1 and UPR-mediated transcription. researchgate.net
The following table summarizes the findings of a study on the rational design of phenformin derivatives, illustrating the impact of structural modifications on their inhibitory activities.
| Compound | Substituent (R) | HIF-1 Inhibition (%) | UPR Inhibition (%) | Selective Cytotoxicity (Glc-) |
| Phenformin | H | 50 | 60 | +++ |
| Derivative 1 | o-Cl | 65 | 75 | +++ |
| Derivative 2 | o-Br | >80 | >80 | ++ |
| Derivative 3 | o-I | >80 | >80 | ++ |
| Derivative 4 | p-CF3 | <20 | <20 | - |
| Derivative 5 | p-OMe | <20 | <20 | - |
| Derivative 6 | p-NMe2 | <20 | <20 | - |
Table 1: Structure-Activity Relationship of Phenformin Derivatives. This table illustrates how different substituents on the phenyl ring of the phenformin scaffold affect the inhibition of HIF-1 and UPR, as well as selective cytotoxicity under low glucose conditions (Glc-). Data compiled from research on biguanide derivatives. researchgate.net
These studies demonstrate that rational modifications of the biguanide structure can lead to the development of promising candidates for novel anticancer agents that selectively target the tumor microenvironment. nih.gov
Another molecular target for biguanides that has been investigated is dihydrofolate reductase (DHFR). Studies have shown that biguanides like phenformin, buformin, and metformin (B114582) can inhibit the activity of E. coli DHFR. nih.gov The inhibition is competitive, with phenformin being a significantly more potent inhibitor than metformin. nih.gov Structural studies of biguanide-DHFR complexes have provided insights into the binding interactions, revealing that the biguanide molecules form hydrogen bonds with key residues in the active site, similar to the binding of folate analogs like methotrexate. nih.gov This understanding of the binding mode can guide the rational design of more potent and selective DHFR inhibitors based on the biguanide scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug design to predict the biological activity of chemical compounds based on their molecular structures. researchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This tool is instrumental in predicting the activity of new compounds before their synthesis, thereby reducing the time and cost associated with drug discovery. researchgate.net
The process of building a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors that represent the structural features of the compounds, and the use of statistical methods to build and validate a predictive model. youtube.comresearchgate.net Machine learning techniques, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), have significantly advanced the field of QSAR by enabling the discovery of complex relationships between molecular structures and their biological activities. researchgate.net
Predict biological activity: Develop models that can predict the potency of new biguanide analogues against specific targets.
Identify key structural features: Determine which molecular properties (e.g., electronic, steric, hydrophobic) are most important for the desired biological activity.
Mechanistic interpretation: Gain insights into the mechanism of action by correlating structural features with biological responses. nih.gov
For example, a QSAR model could be developed for a series of biguanide derivatives to predict their inhibitory activity against a specific enzyme. The model might reveal that the presence of a bulky, hydrophobic group at a certain position on the molecule is positively correlated with activity, while the presence of a hydrogen bond donor at another position is negatively correlated. This information would be invaluable for designing more potent inhibitors.
The following table provides a hypothetical example of molecular descriptors that could be used in a QSAR study of biguanide derivatives.
| Descriptor | Description | Potential Impact on Activity |
| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, which can influence membrane permeability and binding to hydrophobic pockets in the target protein. |
| Molecular Weight (MW) | The mass of the molecule | Can affect the molecule's size and shape, influencing how it fits into the binding site of the target. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms | Relates to the molecule's ability to form hydrogen bonds, which is often crucial for target binding and can affect cell permeability. |
| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds | Important for specific interactions with the biological target. |
| Electronic Descriptors (e.g., HOMO/LUMO energies) | Describe the electronic properties of the molecule | Can be important for understanding the reactivity and interaction of the molecule with the target. |
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling. This table lists some common molecular descriptors and their potential relevance in predicting the biological activity of biguanide derivatives.
By applying QSAR modeling, researchers can systematically explore the chemical space around the biguanide scaffold to identify novel compounds with desired therapeutic profiles, contributing to a more rational and efficient drug discovery process.
Future Research Directions and Unexplored Avenues for N Ethylbiguanide Hydrochloride
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of N-ethylbiguanide hydrochloride synthesis lies in the development of environmentally friendly and efficient methods. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. nih.govacs.org Researchers are now focusing on greener alternatives that minimize waste and energy consumption.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, leading to increased yields and reduced energy usage. acs.orgscholaris.ca Microwave irradiation has been successfully used for the synthesis of various biguanide (B1667054) derivatives, demonstrating its versatility and efficiency. scholaris.ca
Catalytic Approaches: The use of catalysts, such as iron(III) chloride, can enhance the reactivity of starting materials like cyanoguanidine, allowing for milder reaction conditions. acs.orgscholaris.ca However, the development of more sustainable and recyclable catalysts remains a key objective.
Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a crucial aspect of sustainable synthesis. cdnsciencepub.com Studies on biguanide-based catalytic systems in neat water have shown promising results for reactions like the Suzuki-Miyaura coupling. cdnsciencepub.comresearchgate.net
| Synthesis Method | Key Advantages | Challenges | Relevant Compounds |
| Microwave-Assisted Synthesis | Rapid, energy-efficient, versatile. acs.orgscholaris.ca | Scalability for industrial production. | Substituted anilines, benzylamines, 1-cyanoguanidine. scholaris.ca |
| Lewis Acid Catalysis | Increased reactivity, milder conditions. acs.orgscholaris.ca | Catalyst recovery and potential for metal contamination. | Cyanoguanidine, primary and secondary amines. scholaris.ca |
| Green Solvent Synthesis | Reduced environmental impact, improved safety. cdnsciencepub.com | Solubility of reactants, reaction kinetics. | Phenylbiguanide (B94773) hydrochloride, phenylenebis-biguanide dihydrochloride. cdnsciencepub.com |
Advanced Computational Design of Next-Generation Biguanide Structures
Computational modeling is becoming an indispensable tool in the design of new biguanide derivatives with tailored properties. core.ac.ukacs.org By simulating molecular structures and interactions, researchers can predict the biological activity and physicochemical properties of novel compounds before their synthesis, saving time and resources. core.ac.ukexplorationpub.com
Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Ab initio molecular orbital and density functional theory (DFT) studies are used to understand the electronic structure and pharmacophoric features of biguanides. acs.orgresearchgate.net This knowledge is crucial for designing more potent and selective molecules.
Molecular Docking and Dynamics Simulations: These techniques are used to predict how biguanide derivatives will bind to biological targets, such as enzymes and receptors. explorationpub.comnih.gov This allows for the rational design of drugs with improved efficacy. biorxiv.org
Generative AI Modeling: Artificial intelligence algorithms can generate novel molecular structures with desired properties, expanding the chemical space for drug discovery. explorationpub.com
Exploration of Biguanide-Based Catalysts in New Chemical Transformations
Biguanides, including N-ethylbiguanide, have shown great promise as ligands in organometallic catalysis. scholaris.cacdnsciencepub.com Their ability to form stable complexes with various metals makes them suitable for a wide range of chemical transformations. nih.govbeilstein-journals.org
Future research will likely explore:
Expansion of Catalytic Reactions: While biguanide-metal complexes have been successfully used in cross-coupling reactions like Suzuki-Miyaura, Heck, and Ullman, their application in other transformations remains largely unexplored. cdnsciencepub.combeilstein-journals.org
Development of Asymmetric Catalysts: The synthesis of chiral biguanide ligands could lead to the development of highly enantioselective catalysts for the production of chiral molecules, which are of great importance in the pharmaceutical industry.
Heterogenization of Catalysts: Immobilizing biguanide-based catalysts on solid supports, such as silica (B1680970) or carbon nanotubes, can facilitate their recovery and reuse, making the catalytic process more sustainable. scholaris.cacdnsciencepub.com
Integration of this compound into Multifunctional Materials
The unique chemical properties of this compound, such as its ability to form hydrogen bonds and coordinate with metal ions, make it an attractive building block for the creation of multifunctional materials. cdnsciencepub.com
Potential applications include:
Supramolecular Assemblies: The propensity of biguanides to form hydrogen-bonded networks can be exploited to construct well-defined supramolecular structures with applications in materials science.
Nanotechnology: Biguanide derivatives have been used to create nanocapsules for enhanced drug delivery. mdpi.comnih.gov These nano-formulations can improve the bioavailability and therapeutic efficacy of drugs. nih.gov Furthermore, biguanide-decorated nanoparticles have shown significant antimicrobial and antibiofilm activity. acs.org
Functional Polymers: Incorporating biguanide moieties into polymer chains can impart specific functionalities, such as antimicrobial properties or metal-chelating capabilities. mdpi.com For example, polyhexamethylene biguanide (PHMB) is a well-known antiseptic agent.
Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems
A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for optimizing its existing applications and discovering new ones. nih.govresearchgate.net While it is known that biguanides can inhibit mitochondrial complex I, the precise molecular interactions are still being elucidated. biorxiv.orgportlandpress.com
Future research should aim to:
Elucidate Drug-Target Interactions: Combining techniques like cryo-electron microscopy and enzyme kinetics can provide a detailed picture of how biguanides bind to their protein targets. biorxiv.org This structural information is invaluable for the rational design of new drugs. biorxiv.org
Investigate Interactions with Membranes: The interaction of biguanides with cellular membranes is believed to be important for their biological activity. scholaris.canih.gov Further studies are needed to understand the molecular details of these interactions.
Explore Drug-Microbiome Interactions: The gut microbiome can influence the metabolism and efficacy of drugs. nih.gov Research into the reciprocal interactions between biguanides and gut microbes could lead to personalized medicine approaches.
Leveraging this compound in Emerging Technologies
The unique properties of this compound open up possibilities for its use in a variety of emerging technologies.
These include:
Advanced Drug Delivery Systems: The development of nano- and microencapsulation technologies offers new ways to deliver biguanides with improved control and targeting. mdpi.comresearchgate.net This could lead to more effective treatments for a range of diseases. nih.gov
Antimicrobial Surfaces and Coatings: The antimicrobial properties of biguanides can be harnessed to create surfaces that resist microbial contamination, which is of great importance in healthcare and food safety.
Biosensors: The ability of biguanides to interact with specific biomolecules could be exploited in the development of novel biosensors for diagnostic applications.
Q & A
Q. Advanced Research Focus
- Dose Range : Establish via pilot studies to cover EC50 and IC50 values.
- Model Fitting : Use nonlinear regression (e.g., sigmoidal dose-response) in software like GraphPad Prism.
- Outlier Management : Apply Grubbs’ test to exclude anomalous data points.
- Power Analysis : Ensure sample sizes (n ≥ 6) meet 80% power to detect 20% effect sizes .
For example, in vascular studies, dose-response curves for H2S donors were validated using repeated-measures ANOVA to account for temporal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
